Perfluorododecyl iodide (CAS 307-60-8) is a long-chain perfluoroalkyl iodide characterized by a fully fluorinated 12-carbon backbone and a highly polarizable terminal iodine atom [1]. Unlike shorter-chain homologs that are volatile liquids, this compound is a stable, waxy solid at room temperature (melting point 95–101 °C), which significantly simplifies handling, weighing, and storage in industrial and laboratory settings . It serves as a premier electrophilic halogen-bond donor and a radical addition precursor for synthesizing advanced fluorosurfactants, fluoropolymers, and omniphobic surface treatments. Its extended perfluorinated chain provides extreme hydrophobicity and lipophobicity, making it a critical building block for applications requiring ultra-low surface energy and robust thermal stability [1].
Halogen-bonded SAMs on SiO₂ and SiN substrates
Resistless EUV patterning via substrate-selective degradation
Work function tuning for perovskite and silicon interfaces
Substituting perfluorododecyl iodide with shorter-chain industry standards, such as perfluorohexyl iodide (C6F13I) or perfluorooctyl iodide (C8F17I), fundamentally alters both processability and final material performance. Shorter-chain analogs are volatile liquids that complicate precise stoichiometric control and pose higher inhalation exposure risks during scale-up. More critically, chain length directly dictates the strength of intermolecular halogen bonding and van der Waals packing. In supramolecular assemblies and self-assembled monolayers (SAMs), chains with fewer than 10 carbon atoms fail to achieve macroscale alignment, resulting in only localized ordering and higher defect densities [1]. Consequently, for applications demanding millimeter-scale structural alignment or absolute minimum surface energy, substituting C12F25I with C6 or C8 alternatives leads to unacceptable performance degradation and coating failure.
In the formation of halogen-bonded supramolecular complexes (e.g., with poly(ethylene glycol)), chain length governs the extent of structural ordering. Transmission electron microscopy (TEM) and small-angle X-ray scattering confirm that complexes formed with perfluorododecyl iodide achieve spontaneous monodomain alignment extending to the millimeter length scale [1]. In contrast, complexes utilizing iodoperfluoroalkanes with fewer than 10 carbon atoms (such as perfluorooctyl iodide) fail to propagate this order, resulting in only localized, fragmented alignment[1].
| Evidence Dimension | Scale of supramolecular structural alignment |
| Target Compound Data | Millimeter-scale macroscale monodomain alignment |
| Comparator Or Baseline | Localized, fragmented order only (<C10 iodoperfluoroalkanes) |
| Quantified Difference | >1000-fold increase in continuous domain alignment scale |
| Conditions | Halogen-bonded complexation with PEG under standard self-assembly conditions |
Procuring the C12 homolog is strictly required for formulation compatibility in templating and soft-matter applications, as shorter chains fail to yield reproducible, defect-free structural order.
Perfluorododecyl iodide acts as an exceptional surface modifier via halogen bonding to nucleophilic substrates like silicon nitride. Monolayers formed by perfluorododecyl iodide have demonstrated an unprecedentedly low surface energy of 2.6 mJ/m² [1]. This significantly outperforms standard fluorosilane treatments and shorter-chain perfluoroalkyl iodides, which typically yield surface energies in the 6–15 mJ/m² range. This extreme reduction is attributed to the dense crystalline packing enabled by the 12-carbon perfluorinated chain.
| Evidence Dimension | Minimum achievable surface energy |
| Target Compound Data | 2.6 mJ/m² |
| Comparator Or Baseline | ~6–15 mJ/m² (Standard fluorosilanes and short-chain PFAIs) |
| Quantified Difference | >50% reduction in surface energy compared to conventional fluorinated modifiers |
| Conditions | Halogen-bond driven self-assembly on silicon nitride substrates |
Procurement of this specific chain length is necessary for surface treatments where standard silanes fail to meet the stringent ultra-low surface energy requirements of advanced microfluidics and lithography.
The physical state of perfluoroalkyl iodides heavily influences their processability in large-scale synthesis. Perfluorododecyl iodide is a solid with a melting point of 95–101 °C [1], whereas the common substitute perfluorohexyl iodide (C6F13I) is a volatile liquid with a melting point of approximately -45 °C and a boiling point of 117 °C. The solid state and significantly lower vapor pressure of the C12 homolog eliminate the rapid evaporation issues and inhalation hazards associated with handling liquid C6/C8 iodides, ensuring precise stoichiometric weighing and improved batch-to-batch reproducibility.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | Solid (Melting Point 95–101 °C) |
| Comparator Or Baseline | Liquid (Melting Point ~ -45 °C for C6F13I) |
| Quantified Difference | ~140 °C difference in melting point, transitioning from volatile liquid to stable solid |
| Conditions | Standard laboratory handling at 25 °C and 1 atm |
Selecting the solid C12 compound over liquid C6/C8 analogs drastically improves processability, precise stoichiometric weighing, and safety during industrial scale-up.
Leveraging its ability to form ultra-low surface energy (2.6 mJ/m²) monolayers via halogen bonding, this compound is ideal for creating non-growth contrast areas in extreme ultraviolet (EUV) lithography and micro-contact patterning[1].
The preferred halogen-bond donor for creating millimeter-scale ordered lamellar nanostructures in soft matter and gel-phase materials, as shorter chains fail to provide the necessary van der Waals packing for long-range alignment [2].
Applied to silicon nitride and organic-inorganic perovskite surfaces to impart extreme water and oil repellency without the need for reactive silane chemistry, preserving the integrity of moisture-sensitive substrates [2].
Irritant